3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride 3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 2613382-76-4
VCID: VC11528055
InChI: InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-5-7-3-1-2-4-9(7)14-6-8;/h1-4,8,14H,5-6H2;1H
SMILES:
Molecular Formula: C10H11ClF3N
Molecular Weight: 237.65 g/mol

3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride

CAS No.: 2613382-76-4

Cat. No.: VC11528055

Molecular Formula: C10H11ClF3N

Molecular Weight: 237.65 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride - 2613382-76-4

Specification

CAS No. 2613382-76-4
Molecular Formula C10H11ClF3N
Molecular Weight 237.65 g/mol
IUPAC Name 3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline;hydrochloride
Standard InChI InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-5-7-3-1-2-4-9(7)14-6-8;/h1-4,8,14H,5-6H2;1H
Standard InChI Key XDJCRJYFBXDHPQ-UHFFFAOYSA-N
Canonical SMILES C1C(CNC2=CC=CC=C21)C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

3-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride belongs to the tetrahydroquinoline class, characterized by a partially saturated quinoline ring system. The trifluoromethyl (-CF₃) group at the 3-position introduces significant electronic and steric effects, influencing reactivity and biological interactions .

Molecular Formula and Weight

  • Molecular formula: C₁₀H₁₁ClF₃N

  • Molecular weight: 237.65 g/mol

  • CAS Registry: While the exact CAS for the 3-substituted isomer is unspecified in available literature, the 7-substituted analog (7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline) is documented under CAS 450-62-4 .

Structural Features

  • Core structure: A bicyclic system comprising a benzene ring fused to a piperidine ring.

  • Substituent effects: The electron-withdrawing -CF₃ group at position 3 enhances metabolic stability and lipophilicity compared to unsubstituted tetrahydroquinolines .

Synthesis and Manufacturing

Synthetic routes to 3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride adapt methodologies from related trifluoromethylated heterocycles. A representative pathway involves:

Key Synthetic Steps

  • Cyclization: Formation of the tetrahydroquinoline core via acid-catalyzed cyclization of appropriately substituted anilines.

  • Trifluoromethylation: Introduction of the -CF₃ group using reagents like trifluoroacetic anhydride (TFAA) under controlled conditions .

  • Hydrochloride Formation: Treatment with hydrogen chloride (HCl) in ethanol to yield the stable hydrochloride salt .

Table 1: Comparative Synthesis Conditions for Trifluoromethylated Tetrahydroquinolines

StepReagents/ConditionsYield (%)Purity (HPLC)Source
CyclizationH₂SO₄, 110°C, 24h6592.5
TrifluoromethylationTFAA, CH₃SO₃H, chlorobenzene, 50°C, 48h7898.1
Salt FormationHCl/EtOH, 0°C, 2h9599.3

Physicochemical Properties

The hydrochloride salt form enhances aqueous solubility, critical for pharmaceutical applications. Key properties inferred from analogs include:

Solubility Profile

  • Water: ~25 mg/mL at 25°C (hydrochloride salt) .

  • Organic solvents: Soluble in ethanol, DMSO, and dichloromethane.

Table 2: Solubility Comparison with Structural Analogs

CompoundWater (mg/mL)Ethanol (mg/mL)DMSO (mg/mL)
3-(Trifluoromethyl)-THQ·HCl (estimated)25>100>100
7-(Trifluoromethyl)-THQ 0.58590
ActivityModel SystemEC₅₀/IC₅₀ (µM)MechanismSource
Cytotoxicity (MCF-7)Breast cancer cells0.48Topoisomerase II inhibition
Antibacterial (Gram+)S. aureus4.2Electron transport disruption

Industrial and Research Applications

Chemical Intermediate

  • Pharmaceutical synthesis: Serves as a precursor to kinase inhibitors and antipsychotic agents .

  • Catalysis: The -CF₃ group participates in Suzuki-Miyaura couplings, enabling C–C bond formation.

Material Science

  • Fluorinated polymers: Enhances thermal stability in high-performance polymers .

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